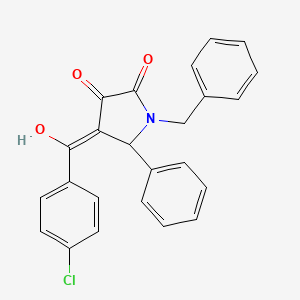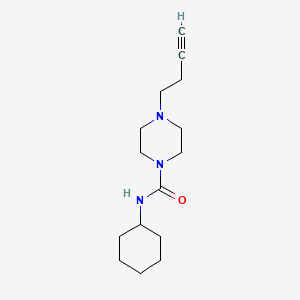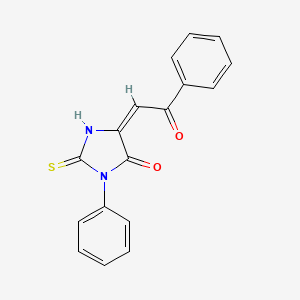
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BCHP, is a chemical compound that has gained attention in scientific research due to its potential in various applications.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various enzymes and signaling pathways in cells. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and the formation of prostaglandins. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of phosphodiesterase-5 (PDE-5), an enzyme involved in the regulation of blood flow. Additionally, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one are varied and depend on the specific application. In cancer research, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of COX-2 and reduce the production of prostaglandins. In cardiovascular research, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of PDE-5 and increase blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method and high purity. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is also stable and can be stored for long periods of time. However, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also has limitations. It is a complex compound that requires specialized equipment and techniques for synthesis. Additionally, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
For the study of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one include the development of derivatives, combination with other drugs, and animal and clinical studies.
Synthesemethoden
The synthesis of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzoyl chloride with benzylamine to form 1-benzyl-4-(4-chlorobenzoyl) piperazine. This compound is then reacted with phenylacetic acid to form 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in various scientific research applications. One area of interest is in the field of cancer research. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the formation of blood clots.
Eigenschaften
IUPAC Name |
(4Z)-1-benzyl-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c25-19-13-11-18(12-14-19)22(27)20-21(17-9-5-2-6-10-17)26(24(29)23(20)28)15-16-7-3-1-4-8-16/h1-14,21,27H,15H2/b22-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVCJRAILAGZKO-XDOYNYLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)



![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B5291770.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5291783.png)
![N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5291788.png)
![4-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B5291807.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-[(4-propylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291812.png)
